![molecular formula C9H16Cl2N4O2 B2553126 6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione dihydrochloride CAS No. 2137757-59-4](/img/structure/B2553126.png)
6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione dihydrochloride” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a pyrrolidine ring via an amine group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine group, which can act as a nucleophile or base, and the carbonyl groups in the pyrimidine ring, which can act as electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine group could make it a base, and the presence of the carbonyl groups could make it polar .Scientific Research Applications
- Hexamethylmelamine (HMM, 1) and 2-amino-4-morpholino-s-triazine (2) are 1,3,5-triazines with antitumor properties. HMM is used clinically to treat lung cancer, while 2 is effective against ovarian cancer .
- Hydroxymethylpentamethylmelamine (HMPMM, 3) is the hydroxylated metabolite of HMM and also displays antitumor activity .
- 1,3,5-Triazines of general structure 4 exhibit aromatase inhibitory activity .
- The 1,3,5-triazine 6 has potential use as a siderophore (microbial iron shelter)-mediated drug .
- General structure 7 acts as a potent corticotrophin-releasing factor 1 receptor antagonist .
- Compounds of type 8 show activity against leukotriene C4 (LTC4) antagonist, protecting against HCl.ethanol-induced gastric lesions .
- Compound 9 is also a potent corticotrophin-releasing factor 1 receptor antagonist .
- Among several 1,3,5-triazine-substituted polyamines tested, substrate 10 demonstrates good in vitro activity against the protozoan parasite Trypanosoma brucei, which causes Human African Trypanosomiasis .
- 1,3,5-Triazines find applications in polymer photostabilizers, enhancing the stability of polymers under UV exposure .
- Some 1,3,5-triazines are used in herbicides due to their ability to inhibit specific plant enzymes .
Antitumor Properties
Biological Activity
Trypanosomiasis Treatment
Polymer Photostabilizers
Herbicides
FGFR Inhibition
Future Directions
properties
IUPAC Name |
6-(3-aminopyrrolidin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.2ClH/c1-12-8(14)4-7(11-9(12)15)13-3-2-6(10)5-13;;/h4,6H,2-3,5,10H2,1H3,(H,11,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXQNMJQQHNTSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.